3-Methyl-1,4-dithian-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,4-dithian-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS2/c1-4-5(6)8-3-2-7-4/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKBPNYGSSECOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)SCCS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Methyl 1,4 Dithian 2 One and Its Derivatives
Strategies for the Construction of the 1,4-Dithian-2-one (B1363137) Ring System
The formation of the 1,4-dithian-2-one core is a key challenge in the synthesis of the target molecule. Various strategies have been developed to construct this heterocyclic system, often involving cyclization reactions of carefully designed precursors.
Cyclization Reactions and Precursor Design for 3-Methyl-1,4-dithian-2-one Synthesis
The synthesis of the 1,4-dithiane (B1222100) ring system can be achieved through several cyclization strategies. A common approach involves the reaction of a dithiol with a suitable electrophile. For instance, the condensation of ethane-1,2-dithiol with a chloroacetaldehyde (B151913) derivative can lead to the formation of a 1,4-dithiane ring. beilstein-journals.org
A versatile precursor for various sulfur-containing heterocycles is 1,4-dithiane-2,5-diol (B140307), which can serve as a source for the in situ generation of 2-mercaptoacetaldehyde. researchgate.net This reactive intermediate can then undergo reactions with other molecules to form the desired heterocyclic system. For example, its reaction with nitrile imines can afford 1,3,4-thiadiazine derivatives through spontaneous cyclization. researchgate.net While not a direct synthesis of this compound, this highlights the utility of 1,4-dithiane-2,5-diol as a flexible building block.
Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step. The Ugi four-component reaction (Ugi-4CR) has been employed to synthesize peptoids using 1,4-dithiane-2,5-diol as the carbonyl component, along with an amine, a carboxylic acid, and an isocyanide. mdpi.com This demonstrates the potential for one-pot syntheses in constructing molecules with the 1,4-dithiane core.
Stereoselective and Regioselective Synthetic Routes to this compound
Achieving stereoselectivity and regioselectivity is crucial when introducing substituents onto the 1,4-dithian-2-one ring. For instance, in the synthesis of related dithiane-containing compounds, stereoselective reductions of ketone functionalities have been achieved using catalysts like Wilkinson's catalyst, with the stereochemical outcome being dependent on reaction conditions such as solvent and temperature. cdnsciencepub.com
Regioselective reactions are also critical. For example, the reaction of 2-lithio-1,3-dithiane with epoxides can proceed with high regioselectivity, with the nucleophile attacking one of the epoxide carbons preferentially. uwindsor.ca In the context of synthesizing substituted pyrazoles from 2-alkynyl-1,3-dithianes, base-mediated [3+2] cycloaddition reactions have shown excellent regioselectivity. acs.org While these examples pertain to the related 1,3-dithiane (B146892) system, the principles of controlling regioselectivity are transferable to the synthesis of 1,4-dithiane derivatives.
Functional Group Interconversions in this compound Synthesis
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uksathyabama.ac.in This is particularly relevant in the synthesis of complex molecules where direct introduction of a desired group is challenging. For instance, a dithiane moiety can be reductively desulfurized to a methylene (B1212753) group, or hydrolyzed to reveal a carbonyl group. beilstein-journals.orgmdpi.com
The oxidation of alcohols to ketones and the conversion of alcohols to leaving groups such as sulfonate esters are common FGIs that could be employed in the synthesis of precursors for this compound. mit.eduiranchembook.ir For example, a precursor alcohol could be oxidized to a ketone, which is then elaborated further before the formation of the dithiane ring.
Green Chemistry Approaches to this compound Production
The principles of green chemistry aim to design chemical processes that are environmentally benign. snu.ac.krnih.gov This includes the use of safer solvents, the development of catalytic reactions, and the maximization of atom economy. snu.ac.krnih.gov
Solvent-Free and Catalytic Systems for Sustainable this compound Synthesis
Solvent-free reactions offer significant environmental benefits by reducing waste and simplifying purification. researchgate.net Microwave irradiation has been used as an energy source for the solvent-free synthesis of 1,3-dithianes, resulting in short reaction times and high yields. researchgate.net Similar approaches could be explored for the synthesis of 1,4-dithian-2-ones.
A variety of catalysts have been developed for the efficient synthesis of dithianes under mild and environmentally friendly conditions. These include Lewis acids like yttrium triflate and solid-supported catalysts such as perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2) and tungstophosphoric acid. organic-chemistry.orgresearchgate.net These catalysts can promote the thioacetalization of carbonyl compounds in high yields, often under solvent-free conditions. organic-chemistry.orgresearchgate.net The development of reusable catalysts is a key aspect of green chemistry, as it reduces waste and cost. rsc.org
The use of water as a solvent is another important green chemistry strategy. mdpi.com The synthesis of 2-aminothiophenes has been achieved in water using a functionalized polyacrylonitrile (B21495) fiber as a catalyst, with 2,5-dihydroxy-1,4-dithiane as a key reactant. mdpi.com
Atom Economy and Efficiency in this compound Synthetic Schemes
Atom economy is a measure of the efficiency of a chemical reaction, representing the proportion of reactant atoms that are incorporated into the final product. jocpr.comwjpps.com Reactions with high atom economy are desirable as they generate less waste. jocpr.comwjpps.com Addition and cycloaddition reactions are inherently atom-economical. rsc.orgjocpr.com
Table of Research Findings on Dithiane Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Thioacetalization | Aldehydes/Ketones, 1,3-Propanedithiol | Microwave irradiation, solvent-free | 1,3-Dithianes | Short reaction times | researchgate.net |
| Thioacetalization | Carbonyl compounds, Dithiols | Yttrium triflate | Dithiolanes/Dithianes | Catalytic, chemoselective | organic-chemistry.org |
| Thioacetalization | Carbonyl compounds, Dithiols | HClO4-SiO2 | 1,3-Dithiolanes/Dithianes | Solvent-free, reusable catalyst | organic-chemistry.org |
| Gewald Reaction | 2,5-Dihydroxy-1,4-dithiane, Ethyl cyanoacetate | Functionalized polyacrylonitrile fiber, water | 2-Aminothiophenes | Green solvent, high yield | mdpi.com |
| Ugi 4-CR | 1,4-Dithiane-2,5-diol, Amine, Carboxylic acid, Isocyanide | Methanol, room temperature | Peptoids with 1,4-dithiane core | One-pot, multicomponent | mdpi.com |
Derivatization and Analog Synthesis of this compound
The functionalization of the this compound core at the C2 and C3 positions allows for the introduction of a wide array of substituents, thereby modulating its steric and electronic properties.
Modification of the Methyl Group: Direct alkylation at the C3 position of the 1,4-dithiane ring is synthetically challenging. Attempts to deprotonate the ring at this position often lead to a rapid β-elimination pathway, causing ring fragmentation. beilstein-journals.orgnih.gov This inherent instability makes direct modification of the existing methyl group difficult. A more viable strategy involves the synthesis of analogs with different C3 substituents starting from different precursors. For instance, base-mediated rearrangement of 1,3-dithianyl-substituted propargylamines has been shown to produce larger sulfur-containing heterocycles, and replacing an aryl group on the dithiane with a methyl group resulted in the formation of 8-membered rings. nih.gov
Modification of the Carbonyl Functionality: The carbonyl group at the C2 position is a versatile handle for derivatization. It can undergo reactions typical of ketones, such as nucleophilic additions and condensations. One common modification is the formation of oximes. For example, related 1,4-dithian-2-one derivatives have been converted into O-((methylamino)carbonyl)oximes.
Another key transformation is the reaction with nucleophiles to form tertiary alcohols. The Corey-Seebach reaction, which utilizes 1,3-dithiane as an acyl anion equivalent, provides a precedent for such transformations. nih.gov The anion of a dithiane can react with various electrophiles, including acid chlorides, to yield carbinol products. scribd.com This suggests that the carbonyl group of this compound could similarly react with organometallic reagents or other nucleophiles. Furthermore, the synthesis of β-keto 1,3-dithianes can be achieved through the double conjugate addition of dithiols to propargylic ketones, esters, and aldehydes. organic-chemistry.org
| Parent Compound | Modification Site | Derivative Type | Example Derivative Name |
| This compound | Carbonyl (C2) | Acyl Adduct | 1-(3-Methyl-1,4-dithian-2-yl)but-3-en-1-one |
| 1,4-Dithian-2-one | Carbonyl (C2) | Oxime | 1,4-Dithian-2-one, 3,3-dimethyl-, O-((methylamino)carbonyl)oxime |
| 1,3-Dithiane | Acyl Anion | Tertiary Alcohol | Tertiary alcohols with two dithiane moieties |
Modification of the sulfur atoms (chalcogens) in the 1,4-dithianone ring offers a pathway to significantly alter the molecule's properties. These modifications primarily include oxidation of the sulfur atoms or their replacement with heavier chalcogens like selenium or tellurium.
Oxidation of Sulfur Atoms: The sulfur atoms in the 1,4-dithiane ring can be oxidized to form sulfoxides and sulfones. beilstein-journals.org For instance, oxidation of a 1,4-dithiane-fused sulfolane (B150427) to the hexoxide has been reported. beilstein-journals.org This transformation changes the geometry and electronic nature of the ring. The resulting sulfones can serve as masked carbonyls, and the derived α-sulfonylcarbanions can react with a variety of electrophiles, providing an alternative to dithiane-based acyl anion equivalents. clockss.org Pummerer-type rearrangements following the oxidation of a ring sulfur atom can also be used to introduce further functionality. beilstein-journals.orgnih.gov
Replacement with Heavier Chalcogens: The replacement of one or both sulfur atoms with selenium or tellurium can create novel heterocyclic systems with different conformational and electronic characteristics. acs.orgnih.gov The synthesis of such analogs typically involves using selenium or tellurium-containing precursors in the cyclization step, rather than modifying the pre-formed dithiane ring. researchgate.netconsensus.app For example, the synthesis of selenium-containing heterocycles can be achieved via double displacement of mesylate leaving groups by a selenium nucleophile. nih.gov Experimental and computational studies on dioxane, dithiane, and diselenane analogues show a clear periodic trend for hyperconjugation, which decreases with heavier chalcogens. nih.gov This substitution significantly impacts the ring's properties and potential reactivity. acs.org While specific examples for this compound are not prevalent, the synthesis of various selenium and tellurium-containing six-membered heterocycles is well-documented, indicating the feasibility of producing seleno- and telluro-analogs. researchgate.net
| Parent Compound | Modification Type | Resulting Functional Group | Example Analog Class |
| This compound | Sulfur Oxidation | Sulfoxide (B87167) (S=O) | This compound 1-oxide |
| This compound | Sulfur Oxidation | Sulfone (O=S=O) | This compound 1,1-dioxide |
| This compound | Chalcogen Replacement | Selenide (-Se-) | 3-Methyl-1-selena-4-thian-2-one |
| This compound | Chalcogen Replacement | Telluride (-Te-) | 3-Methyl-1-tellura-4-thian-2-one |
Reaction Mechanisms and Chemical Transformations of 3 Methyl 1,4 Dithian 2 One
Nucleophilic and Electrophilic Reactivity of the Dithianone Moiety
The dithianone ring possesses both nucleophilic and electrophilic centers, making it a versatile participant in various reactions. The carbonyl carbon is electrophilic, while the alpha-carbon (C3) bearing the methyl group has the potential to become nucleophilic upon deprotonation.
The concept of acyl anion equivalency, famously demonstrated with 1,3-dithianes, involves the deprotonation of a carbon atom positioned between two sulfur atoms, creating a potent carbon nucleophile. researchgate.net In the case of 3-Methyl-1,4-dithian-2-one, the proton is located at the C3 position, which is alpha to both the carbonyl group and one of the sulfur atoms.
The acidity of the C3 proton is enhanced by the electron-withdrawing effects of the adjacent carbonyl group and the sulfur atom, allowing for the formation of an enolate upon treatment with a strong base, such as Lithium Diisopropylamide (LDA). libretexts.orgbham.ac.uk This enolate is a soft nucleophile and can participate in SN2 reactions with various electrophiles, most commonly alkyl halides. youtube.com This process, known as alkylation, allows for the introduction of a new alkyl group at the C3 position, forming a quaternary carbon center.
The general mechanism involves two key steps:
Enolate Formation: A strong, sterically hindered base abstracts the acidic proton at the C3 position to form a resonance-stabilized enolate. princeton.edu
Alkylation: The nucleophilic enolate attacks an alkyl halide in an SN2 fashion, displacing the halide and forming a new carbon-carbon bond. libretexts.org
| Step | Reactants | Reagents | Product | Description |
| 1 | This compound | Lithium Diisopropylamide (LDA) | Lithium Enolate | Deprotonation at the C3 position to form the corresponding enolate. |
| 2 | Lithium Enolate | Alkyl Halide (R-X) | 3-Alkyl-3-methyl-1,4-dithian-2-one | Nucleophilic attack of the enolate on the alkyl halide. |
This reactivity allows this compound to serve as a synthetic equivalent of a propanoyl anion, providing a platform for constructing more complex carbon skeletons.
The 1,4-dithiane (B1222100) ring system, while generally stable, can undergo ring-opening reactions under specific conditions, particularly when subjected to strong bases or nucleophiles. The parent 1,4-dithiane heterocycle has been noted for its propensity to undergo β-fragmentation upon lithiation, which can limit its synthetic utility. nih.gov This suggests that the anionic intermediates of this compound could also be susceptible to ring-opening pathways. For instance, treatment of unsaturated 1,4-dithiins with n-butyllithium can lead to ring opening via a 1,2-elimination mechanism. researchgate.net
Furthermore, analogous oxygen-containing systems, such as 3-methyl-1,4-dioxan-2-one, are known to undergo ring-opening polymerization, indicating the inherent ring strain and thermodynamic driving force for such processes. nih.gov Nucleophilic attack at the electrophilic carbonyl carbon of this compound could initiate a ring-opening sequence, cleaving the acyl-sulfur bond to yield a linear thioether.
Ring-contraction and ring-expansion reactions are also plausible transformations, often mediated by the formation of cationic or radical intermediates, or through skeletal rearrangements. masterorganicchemistry.comyoutube.com For example, oxidative processes can sometimes lead to ring contraction in cyclic ketones. researchgate.net While specific examples for this compound are not prevalent, the principles governing such rearrangements in other heterocyclic systems suggest their potential feasibility. nih.gov
Oxidation and Reduction Chemistry of this compound
The sulfur atoms and the carbonyl group in this compound are susceptible to both oxidation and reduction, leading to a variety of derivatives with different oxidation states and functionalities.
The thioether linkages in the dithianone ring can be selectively oxidized to sulfoxides and subsequently to sulfones using controlled amounts of oxidizing agents. The choice of oxidant and reaction conditions determines the degree of oxidation. nih.gov
Formation of Sulfoxides: Milder oxidants, such as sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂), can selectively oxidize one or both sulfur atoms to the sulfoxide (B87167) level. This introduces new stereocenters at the sulfur atoms, leading to potential diastereomers. The conformational properties of related 1,4-dithiane-1,4-dioxides have been studied, indicating a preference for chair conformations. researchgate.net
Formation of Sulfones: Stronger oxidizing agents, such as excess hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can further oxidize the sulfur atoms to the sulfone state.
The carbonyl group itself is generally resistant to oxidation under these conditions. However, oxidative cleavage of the entire dithiane moiety to reveal a carbonyl group is a common transformation for 1,3-dithianes, often using reagents like N-halosuccinimides, and could be a potential, albeit destructive, pathway for the 1,4-dithian-2-one (B1363137) ring. acs.org
| Oxidizing Agent | Target Functional Group | Primary Product | Notes |
| NaIO₄ or 1 eq. H₂O₂ | Thioether (Sulfur) | Sulfoxide | Selective oxidation to the S(IV) state. |
| Excess H₂O₂ or m-CPBA | Thioether (Sulfur) | Sulfone | Complete oxidation to the S(VI) state. |
The carbonyl group of the thioester is the primary site for reduction. Powerful hydride-donating agents like Lithium aluminum hydride (LiAlH₄) are capable of reducing esters and thioesters to their corresponding alcohols. quora.comlibretexts.org In this case, the reduction of this compound would likely proceed via nucleophilic acyl substitution, followed by reduction of the intermediate aldehyde, to yield 2-(mercaptomethyl)-1-butanethiol. This process involves the cleavage of the thioester bond and the opening of the ring.
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is typically not reactive enough to reduce esters or thioesters, suggesting it would likely leave the carbonyl group of this compound intact under standard conditions. libretexts.orgchemistrysteps.com
Reductive fragmentation can also occur. As seen in related sulfur heterocycles like 1,3-dithiolanes, treatment with strong bases can induce fragmentation of the ring. nih.gov For this compound, reductive conditions could potentially lead to cleavage of the C-S bonds, resulting in fragmentation of the heterocyclic ring.
Cycloaddition Reactions Involving this compound
Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful methods for forming cyclic structures. wikipedia.orgwikipedia.org The direct participation of the this compound ring in these reactions is not well-documented. The endocyclic double bond required for a typical Diels-Alder reaction is absent. masterorganicchemistry.com
However, the 1,4-dithiane framework can be used strategically in cycloaddition chemistry. For example, a 1,4-dithiane ring can be constructed to tether a diene, locking it into the reactive s-cis conformation necessary for an efficient Diels-Alder reaction. After the cycloaddition, the dithiane ring can be cleaved. nih.gov While this is an indirect application, it highlights the utility of the dithiane scaffold in complex synthesis.
The carbonyl group of the thioester could potentially act as a dipolarophile in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles like azides or nitrile oxides, although this reactivity is more common for activated C=O bonds. nih.govyoutube.com Such a reaction would lead to the formation of a five-membered heterocyclic ring fused to the dithiane system.
[3+2] and [3+3] Cycloadditions in Dithianone-Mediated Synthesis
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. While specific examples involving this compound in [3+2] and [3+3] cycloadditions are not extensively documented in publicly available literature, the reactivity of related sulfur-containing heterocycles provides a basis for understanding its potential role in such transformations.
[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. ijrpc.com It is conceivable that derivatives of this compound could be engineered to act as either the 1,3-dipole or the dipolarophile. For instance, the introduction of suitable functional groups could allow the dithianone ring to participate in the formation of azomethine ylides, nitrones, or other 1,3-dipoles. These reactions are known for their high degree of stereoselectivity and are often employed in the synthesis of complex natural products and biologically active molecules. ijrpc.com
[3+3] cycloadditions offer a route to six-membered heterocyclic rings and can proceed through either concerted or stepwise mechanisms. These reactions are a valuable alternative to the more common [4+2] cycloadditions. While direct involvement of this compound is not reported, the general principles of [3+3] cycloadditions suggest that fragments derived from or incorporating the dithianone scaffold could potentially serve as three-atom components in these reactions, leading to the synthesis of novel sulfur-containing heterocycles.
The following table summarizes various 1,3-dipoles commonly used in [3+2] cycloaddition reactions, which could potentially be generated from functionalized derivatives of this compound.
| 1,3-Dipole Type | General Structure | Potential Heterocyclic Product |
| Azomethine Ylide | R₂C=N⁺(R)-C⁻R₂ | Pyrrolidine |
| Nitrone | R₂C=N⁺(R)-O⁻ | Isoxazolidine |
| Nitrile Oxide | R-C≡N⁺-O⁻ | Isoxazole |
| Diazoalkane | R₂C=N⁺=N⁻ | Pyrazoline |
Mechanistic Studies of Pericyclic Reactions
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. Mechanistic studies, often supported by computational chemistry, are crucial for understanding the stereochemical outcomes and reaction pathways of these transformations. While specific mechanistic studies on the pericyclic reactions of this compound are scarce, research on related sulfur-containing heterocycles provides valuable insights.
The presence of sulfur atoms in the dithianone ring can influence the electronic properties of adjacent double bonds, which are often involved in pericyclic reactions such as Diels-Alder reactions or electrocyclizations. The sulfur atoms can affect the energies of the frontier molecular orbitals (HOMO and LUMO) that govern the course of these reactions.
Computational studies on other heterocyclic systems have revealed the complexity of seemingly simple pericyclic reactions, sometimes uncovering stepwise pathways where concerted mechanisms were previously assumed. Such studies are essential for predicting the feasibility and outcome of pericyclic reactions involving novel substrates like this compound.
Radical Reactions and Mechanistic Investigations in Dithianone Systems
Formation and Reactivity of Radical Intermediates
The dithianone moiety of this compound, being a cyclic thioester, is a potential precursor for the generation of radical intermediates. Thioesters and related sulfur compounds are known to participate in a variety of radical reactions. rsc.orgnih.gov The sulfur atoms can stabilize adjacent radical centers, influencing the reactivity and selectivity of subsequent transformations.
One plausible pathway for radical formation from this compound involves the homolytic cleavage of a C-S or C-H bond, which can be initiated by radical initiators or by photochemical or thermal means. For instance, an acyl thiyl radical could be generated through the cleavage of the thioester C-S bond. Such radicals are known to participate in addition reactions to alkenes and alkynes, as well as in cyclization reactions. nih.govresearchgate.net
The reactivity of these radical intermediates is of significant interest in synthetic chemistry. They can undergo a range of transformations, including:
Addition to unsaturated bonds: The radical can add to double or triple bonds, forming new carbon-carbon or carbon-heteroatom bonds. acsgcipr.org
Hydrogen atom abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to a new radical species.
Cyclization: If the radical is part of a larger molecule with an appropriately positioned unsaturated group, intramolecular cyclization can occur to form cyclic products. nih.gov
The following table outlines potential radical intermediates that could be formed from this compound and their potential subsequent reactions.
| Radical Intermediate | Method of Formation | Potential Subsequent Reactions |
| Acyl Thiyl Radical | Homolytic cleavage of the thioester C-S bond | Addition to alkenes/alkynes, Cyclization |
| Carbon-centered radical α to sulfur | Hydrogen abstraction from the dithiane ring | Rearrangement, Addition to unsaturated systems |
Photochemical and Thermal Initiated Transformations
The presence of the thioester chromophore in this compound suggests that it may undergo photochemical transformations upon irradiation with light of a suitable wavelength. Photochemical initiation can lead to the formation of radical intermediates, as discussed in the previous section, or it can induce pericyclic reactions that are forbidden under thermal conditions. youtube.com
For example, photochemical excitation could promote the homolytic cleavage of the C-S bond in the thioester, leading to an acyl radical and a thiyl radical. These reactive species can then engage in a variety of secondary reactions. The photochemical behavior of related sulfur-containing heterocycles, such as dithienylethenes, has been studied, revealing complex photoisomerization and photocyclization pathways. nih.gov While the specific photochemical reactions of this compound are not well-documented, analogies can be drawn from these related systems.
Thermally initiated transformations of this compound could involve decomposition or rearrangement reactions. The thermal stability of the dithianone ring system will be a key factor in determining the outcome of such reactions. Studies on the thermal properties of related 1,4-dithiane structures, such as 1,4-dithiane-2,5-diol (B140307), have been conducted in the context of polymer synthesis, indicating that the dithiane ring can be stable to moderately high temperatures. orientjchem.org However, the presence of the lactone functionality and the methyl group in this compound may influence its thermal behavior. At elevated temperatures, decarboxylation or fragmentation of the ring could occur, potentially leading to the formation of smaller sulfur-containing molecules or polymeric materials.
Theoretical and Computational Studies of 3 Methyl 1,4 Dithian 2 One
Quantum Chemical Calculations on Molecular Structure and Conformational Analysis
A thorough analysis of the molecular structure and conformational preferences of 3-Methyl-1,4-dithian-2-one would provide fundamental insights into its chemical behavior. However, no published studies were found that have undertaken this analysis.
Ab Initio and Density Functional Theory (DFT) Approaches
There are no available research articles that have employed Ab Initio or DFT methods to calculate the optimized geometry, bond lengths, bond angles, and dihedral angles of this compound. Such calculations would be crucial for determining the most stable conformations of the molecule, including the orientation of the methyl group and the puckering of the dithiane ring.
Analysis of Stereoelectronic Effects and Hyperconjugation in Dithianone Systems
Stereoelectronic effects, such as hyperconjugation, play a critical role in the stability and reactivity of cyclic systems containing heteroatoms. An analysis of the orbital interactions within the this compound framework is necessary to understand these effects. However, no studies have specifically investigated the stereoelectronic landscape of this dithianone system.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an invaluable tool for mapping the pathways of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or reactions with other molecules. At present, no such computational studies have been published.
Transition State Characterization and Reaction Pathway Mapping
The identification and characterization of transition states are fundamental to understanding reaction mechanisms. There is no available data on the transition state structures or the intrinsic reaction coordinate (IRC) pathways for any chemical transformation involving this compound.
Energy Profiles and Kinetic Parameters for Dithianone Transformations
Computational studies could provide detailed energy profiles, including activation energies and reaction enthalpies, for potential reactions of this compound. This information, which is essential for predicting reaction rates and feasibility, is not available in the current body of scientific literature.
Frontier Molecular Orbital (FMO) and Electron Density Analysis
The analysis of Frontier Molecular Orbitals (HOMO and LUMO) and electron density provides critical information about a molecule's reactivity and potential sites for nucleophilic or electrophilic attack. This type of analysis has not been performed for this compound in any accessible research.
Prediction of Reactivity and Stability of this compound
A comprehensive analysis of the reactivity and stability of this compound would typically involve the calculation of several quantum chemical descriptors. These descriptors, derived from the molecular orbitals of the compound, offer insights into its chemical behavior.
Key parameters that are often evaluated include:
Highest Occupied Molecular Orbital (HOMO) Energy: This value is associated with the electron-donating ability of a molecule. A higher HOMO energy suggests a greater propensity to donate electrons to an appropriate acceptor molecule.
Lowest Unoccupied Molecular Orbital (LUMO) Energy: This parameter relates to the electron-accepting ability of a molecule. A lower LUMO energy indicates a greater ease of accepting electrons.
HOMO-LUMO Energy Gap (ΔE): The difference between the HOMO and LUMO energies is a crucial indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity.
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are also calculated from the HOMO and LUMO energies to provide a more quantitative measure of reactivity.
Without specific computational studies on this compound, a data table for these values cannot be generated.
Natural Bond Orbital (NBO) Analysis and Charge Distribution
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution within a molecule, translating the complex wave function into a more intuitive Lewis-like structure with localized bonds and lone pairs. This analysis is instrumental in understanding bonding interactions, charge transfer, and hyperconjugative effects.
Key aspects revealed by NBO analysis include:
Natural Atomic Charges: NBO analysis calculates the charge distribution on each atom, offering a more chemically meaningful representation than other methods like Mulliken population analysis. This information is vital for understanding electrostatic interactions and predicting sites susceptible to nucleophilic or electrophilic attack.
Donor-Acceptor Interactions: The analysis can identify interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, which can be critical for understanding phenomena like hyperconjugation and anomeric effects. These interactions play a significant role in determining the molecule's conformation and reactivity.
A detailed NBO analysis for this compound would provide specific values for atomic charges and stabilization energies for various intramolecular interactions. However, in the absence of published computational research on this compound, a data table of NBO results cannot be constructed.
Analytical Method Development for Detection and Quantification of 3 Methyl 1,4 Dithian 2 One
Chromatographic Techniques for Separation and Analysis
Chromatography is a fundamental technique for the separation, identification, and quantification of individual components from a mixture. teledynelabs.com The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.
Gas chromatography (GC) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds that can be vaporized without undergoing decomposition. lucideon.com For dithianones like 3-Methyl-1,4-dithian-2-one, GC offers high resolution and sensitivity.
The core principle of GC involves partitioning the analyte between a gaseous mobile phase and a stationary phase within a long, thin capillary column. teledynelabs.com Compounds are separated based on their physical and chemical properties, such as boiling point and polarity, which dictate their interaction with the stationary phase. teledynelabs.com
For the analysis of sulfur-containing compounds, a Flame Photometric Detector (FPD) is often preferred due to its high selectivity for sulfur and phosphorus, minimizing interference from other compounds in the matrix. nih.gov Alternatively, a Mass Spectrometry (MS) detector can be coupled with GC (GC-MS), providing both quantification and structural information based on the mass-to-charge ratio of the compound and its fragments. nih.gov Sample preparation for GC analysis may involve liquid-liquid extraction or solid-phase extraction to concentrate the analyte and remove interfering substances. teledynelabs.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar to mid-polar column | Separates compounds based on boiling point and polarity. |
| Injection Mode | Splitless | Ideal for trace analysis, ensuring the entire sample is introduced to the column. teledynelabs.com |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min | Temperature gradient to elute compounds with a wide range of boiling points. |
| Detector | Flame Photometric Detector (FPD) or Mass Spectrometry (MS) | FPD provides selectivity for sulfur compounds; MS provides identification and structural data. nih.gov |
For compounds that are thermally labile or have low volatility, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. mdpi.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. mdpi.com
The separation of sulfur-containing heterocycles like this compound can be effectively achieved using reversed-phase HPLC. researchgate.net In this mode, a non-polar stationary phase (e.g., ODS or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com Optimization of the mobile phase composition (the ratio of organic solvent to water) is critical to achieve sufficient peak resolution and reasonable analysis times. mdpi.com
Specialized stationary phases, such as those containing a palladium(II)-complex, have shown high efficiency for separating polycyclic aromatic sulfur heterocycles (PASHs). nih.gov Compounds with sulfur in a non-aromatic ring, such as a dithianone, may be irreversibly retained by such columns, suggesting that careful selection of the stationary phase is crucial. nih.gov Detection in LC is commonly performed using an Ultraviolet (UV) detector or a Mass Spectrometer (LC-MS).
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Standard for separating moderately polar to non-polar compounds. mdpi.com |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture | The liquid that carries the sample through the column; composition is optimized for separation. mdpi.com |
| Flow Rate | 1.0 mL/min | Determines the speed of the analysis and influences separation efficiency. mdpi.com |
| Column Temperature | 40 °C | Maintained to ensure reproducible retention times and improve peak shape. mdpi.com |
| Injection Volume | 10 µL | The volume of the sample introduced into the system. |
| Detector | UV Detector (e.g., at 210 nm) or Mass Spectrometry (MS) | UV detection is suitable for compounds with chromophores; MS provides higher selectivity and structural data. |
Spectroscopic Techniques for Structural Elucidation (Focus on Methodology, not specific data)
Following separation, spectroscopic techniques are indispensable for the definitive identification and structural characterization of the analyte.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. rsc.org It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the methyl group protons, the proton on the carbon adjacent to the methyl group, and the protons on the other carbons of the dithiane ring. The chemical shift (position of the signal) indicates the electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information on the number of different carbon environments. usgs.gov For this compound, separate signals would be expected for the carbonyl carbon, the methyl carbon, and the three distinct carbons within the dithiane ring.
Advanced 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity. COSY identifies protons that are coupled (typically on adjacent carbons), while HSQC correlates protons with the carbon atoms to which they are directly attached. These methods are crucial for unambiguously assigning all signals and confirming the molecular structure.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+), the peak of which provides the molecular weight of the compound. chemguide.co.uk
This molecular ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The resulting fragmentation pattern serves as a molecular "fingerprint" that can be used for structural elucidation. The fragmentation of this compound would be expected to occur at the weaker bonds or lead to the formation of stable fragments. Potential fragmentation pathways could include the loss of the methyl group (a loss of 15 mass units), the loss of a carbonyl group (CO, a loss of 28 mass units), or cleavage of the dithiane ring. libretexts.org Analyzing these fragmentation patterns allows chemists to piece together the structure of the parent molecule.
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 148 | [C₅H₈OS₂]⁺ | Molecular Ion (M⁺) |
| 133 | [C₄H₅OS₂]⁺ | Loss of methyl radical (•CH₃) |
| 120 | [C₄H₈S₂]⁺ | Loss of carbonyl group (CO) |
| 87 | [C₃H₃OS]⁺ | Ring cleavage and loss of •CH₂S |
| 61 | [CH₅S₂]⁺ | Ring cleavage fragment |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. s-a-s.org When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum with bands corresponding to different functional groups. For this compound, a strong, sharp absorption band would be expected in the region of 1650-1750 cm⁻¹ corresponding to the stretching vibration of the carbonyl (C=O) group in the lactone (cyclic ester) ring. s-a-s.org Weaker absorptions corresponding to C-H stretching (around 2850-3000 cm⁻¹) and C-S stretching (typically 600-800 cm⁻¹) would also be present. s-a-s.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. researchgate.net When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level to a higher one. The carbonyl group in this compound contains non-bonding (n) and pi (π) electrons. It would be expected to exhibit a weak n→π* transition at a longer wavelength (typically >250 nm) and a more intense π→π* transition at a shorter wavelength. researchgate.net This information can help confirm the presence of the carbonyl chromophore.
Development of Specific Detection Protocols in Complex Matrices
The detection and quantification of this compound in complex matrices, such as food, beverages, and environmental samples, present a significant analytical challenge. Due to its likely volatile nature as a sulfur-containing heterocyclic compound, highly sensitive and selective methods are required to isolate it from interfering compounds and accurately measure its concentration. The development of such protocols is critical for understanding its occurrence, formation, and potential impact on the aroma and flavor profiles of various products.
Given the absence of direct literature for this compound, the development of analytical methods is predicated on techniques established for other volatile sulfur compounds (VSCs) found in similar complex sample types. nih.govchromatographyonline.com The primary analytical technique of choice for VSCs is gas chromatography (GC) owing to its high separation efficiency for volatile and semi-volatile compounds. newfoodmagazine.com The selection of the detector, however, is crucial for achieving the required selectivity and sensitivity.
For the analysis of sulfur compounds, which are often present at trace levels and can be easily masked by co-eluting matrix components, a sulfur-selective detector is paramount. chromatographyonline.com The Sulfur Chemiluminescence Detector (SCD) is a highly effective option, offering excellent selectivity and sensitivity for sulfur-containing molecules. chromatographyonline.comshimadzu.com This detector's response is based on the chemiluminescent reaction of sulfur compounds in a hydrogen-rich flame, which eliminates interference from non-sulfur-containing compounds. shimadzu.com Another option is the Pulsed Flame Photometric Detector (PFPD), which also provides good selectivity for sulfur compounds. scribd.com While mass spectrometry (MS) can be used for identification, its sensitivity for sulfur compounds in complex matrices can be limited by co-eluting substances. chromatographyonline.com A combination of detectors, such as a simultaneous GC-MS and GC-SCD setup, can provide both identification and selective quantification. shimadzu.com
Sample preparation is another critical step in the development of a robust analytical method. For volatile compounds like this compound in liquid matrices such as coffee or fruit juices, headspace solid-phase microextraction (HS-SPME) is a suitable technique. newfoodmagazine.comresearchgate.net This method is solvent-free, relatively simple, and can effectively preconcentrate volatile analytes from the sample headspace. The choice of the SPME fiber coating is important for efficient extraction; for sulfur compounds, fibers like Carboxen/Polydimethylsiloxane are often employed. researchgate.net For more complex solid matrices, techniques like solvent extraction followed by a clean-up step may be necessary to remove non-volatile interfering compounds.
A hypothetical analytical protocol for the determination of this compound in a complex matrix like coffee could involve the following steps:
Sample Preparation: A known amount of the coffee sample would be placed in a headspace vial. An internal standard, a non-naturally occurring sulfur compound with similar chemical properties, would be added to correct for matrix effects and variations in extraction efficiency. The sample would then be incubated at a controlled temperature to allow the volatile compounds to partition into the headspace.
Extraction: An SPME fiber would be exposed to the headspace for a defined period to adsorb the volatile compounds.
Desorption and Analysis: The SPME fiber would then be transferred to the heated injection port of a gas chromatograph, where the adsorbed analytes are desorbed and introduced into the GC column.
Chromatographic Separation: The separation would be performed on a capillary column suitable for the analysis of volatile sulfur compounds, such as a column with a wax or a mid-polarity stationary phase.
Detection and Quantification: The separated compounds would be detected by a Sulfur Chemiluminescence Detector (SCD) for selective and sensitive quantification. Confirmation of the compound's identity could be achieved by parallel analysis using GC-MS.
The method would be validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation). The following tables provide representative data that could be expected from such a method development and validation process, based on typical values for the analysis of volatile sulfur compounds in complex matrices.
Table 1: Hypothetical Gas Chromatography-SCD Operating Conditions
| Parameter | Value |
| GC System | Gas Chromatograph with SCD |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 220 °C at 5 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| SCD Temperature | 800 °C |
| SCD Burner Gases | Hydrogen and Air |
Table 2: Hypothetical Method Validation Data for this compound in Coffee
| Parameter | Result |
| Linear Range | 0.1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L |
| Recovery (at 1 µg/L) | 92% |
| Precision (RSD at 1 µg/L) | < 8% |
The development of such specific and validated analytical methods is essential for the accurate determination of this compound in various complex matrices, which in turn will facilitate further research into its significance and distribution.
Occurrence, Biosynthesis, and Environmental Chemical Fate of Dithianone Compounds
Natural Occurrence of Dithianones and Related Sulfur Heterocycles
Volatile sulfur compounds are fundamental to the characteristic flavor of meat. nih.gov Heterocyclic compounds containing sulfur are particularly important as they are often responsible for the desirable roasted and savory notes produced during cooking. nih.gov While the direct identification of 3-Methyl-1,4-dithian-2-one in food is not extensively documented in readily available literature, a variety of related dithianes, trithianes, and dithiolanones have been identified in cooked beef, chicken, and pork. scielo.brscielo.brperfumerflavorist.com
For instance, compounds like 2,4,6-trimethyl-1,3,5-trithiane (B1616672) have been reported in pressure-cooked beef and cooked chicken. scielo.br Model system studies, which simulate the chemical reactions occurring in meat during cooking, have successfully identified isomers and related structures, such as 3-methyl-1,2-dithian-4-one. scielo.br These findings strongly suggest that six-membered rings containing sulfur atoms, like dithianones, are a characteristic class of compounds formed in meat.
The presence of these compounds is a direct result of the thermal degradation of flavor precursors present in raw meat. Key precursors include sulfur-containing amino acids like cysteine and thiamine, as well as ribonucleotides such as inosine-5'-monophosphate (5'-IMP), which provides the necessary sugar moieties. scielo.br The interaction of these precursors under heat leads to the generation of a complex mixture of volatile compounds that define the final meat flavor. scielo.br
| Compound | Food/System | Reported Aroma/Flavor Contribution |
|---|---|---|
| 2-Methyl-3-furanthiol | Cooked Meat, Chicken Broth | Meaty, Roasted |
| Bis(2-methyl-3-furyl) disulfide | Aged Beef | Rich, Aged-Beef |
| 2-Furfurylthiol | Heated Meat | Roasted, Coffee-like |
| 3-Methyl-1,2,4-trithiane | Beef Extract | Sulfurous, Meaty |
| 2,4,6-Trimethyl-1,3,5-trithiane | Pressure-cooked Beef | Sulfurous |
| 3-Methyl-1,2-dithian-4-one | Cysteine/Ribose Model System | Meaty (inferred) |
The isolation and identification of volatile sulfur compounds from complex food matrices present significant analytical challenges due to their low concentrations, high volatility, and reactivity. acs.orgunimi.it A variety of extraction and analytical techniques are employed to overcome these challenges.
Commonly used isolation methods include:
Simultaneous Distillation-Extraction (SDE): This technique is effective for extracting volatile and semi-volatile compounds from aqueous food samples.
Solid-Phase Microextraction (SPME): A solvent-free method that uses a coated fiber to adsorb volatile compounds from the headspace of a sample. nih.govdigicomst.ie It is valued for its sensitivity and speed. digicomst.ie
Stir Bar Sorptive Extraction (SBSE): Similar to SPME but with a larger volume of stationary phase coated on a stir bar, allowing for higher recovery of trace compounds. mdpi.com
Solvent-Assisted Flavor Evaporation (SAFE): A gentle distillation method performed under high vacuum, which is particularly suitable for isolating thermally labile compounds without forming artifacts. nih.gov
For selective isolation of thiols, derivatization with agents like p-hydroxymercuribenzoic acid (pHMB) can be used to trap these specific compounds for subsequent analysis. acs.orgunimi.it Following isolation, Gas Chromatography (GC) coupled with various detectors is the primary analytical tool. Mass Spectrometry (MS) is used for identification, while sulfur-specific detectors like the Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD) are used for sensitive and selective detection. nih.gov Gas Chromatography-Olfactometry (GC-O) is also a crucial technique, allowing researchers to correlate specific volatile compounds with their perceived aroma. acs.org
| Technique | Principle | Advantages | Reference |
|---|---|---|---|
| Solid-Phase Microextraction (SPME) | Adsorption of volatiles onto a coated fiber. | Solvent-free, fast, sensitive. | digicomst.ie |
| Stir Bar Sorptive Extraction (SBSE) | Adsorption onto a larger coated magnetic stir bar. | Higher recovery than SPME for trace analytes. | mdpi.com |
| Solvent-Assisted Flavor Evaporation (SAFE) | High-vacuum distillation to separate volatiles from non-volatiles. | Minimizes thermal degradation and artifact formation. | nih.gov |
| Gas Chromatography-Olfactometry (GC-O) | Human assessors sniff GC effluent to identify odor-active compounds. | Directly links chemical identity to sensory perception. | acs.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds by GC and identifies them by their mass spectrum. | Provides structural information for compound identification. | nih.gov |
Proposed Biosynthetic Pathways of this compound
The formation of this compound in food is not a true biosynthetic process involving a series of enzymatic steps within a living organism. Instead, it is the result of heat-induced chemical reactions between naturally occurring precursors.
The primary non-enzymatic pathway responsible for the formation of sulfur heterocycles in cooked food is the Maillard reaction. nih.govsandiego.edu This complex cascade of reactions begins with the condensation of a reducing sugar (like ribose, which is abundant in meat) with an amino group from an amino acid. sandiego.edunih.gov This initial step is followed by a series of rearrangements, dehydrations, and fragmentations, producing a plethora of reactive intermediate compounds, including α-dicarbonyls and other carbonyls. nih.gov
A crucial part of this pathway is the Strecker degradation of amino acids, which occurs when an amino acid reacts with an α-dicarbonyl compound. nih.gov This reaction generates Strecker aldehydes, ammonia, and, in the case of sulfur-containing amino acids like cysteine, hydrogen sulfide (B99878) (H₂S) and mercaptans. nih.gov These highly reactive sulfur compounds can then participate in further reactions, condensing with carbonyl intermediates from the Maillard reaction to form a wide array of sulfur-containing heterocyclic compounds, including thiophenes, thiazoles, and dithianones. The formation of these compounds is highly dependent on factors like temperature, pH, and the specific precursors available. scielo.brnih.gov
The indispensable precursors for the formation of dithianones and other sulfur-containing flavor compounds in meat are the sulfur-containing amino acids, primarily cysteine and methionine. nih.govscienceasia.org
Cysteine: This amino acid is a key source of hydrogen sulfide (H₂S) upon thermal degradation. scielo.br H₂S is a potent nucleophile that readily reacts with carbonyl compounds and other electrophilic intermediates generated during the Maillard reaction. Cysteine itself can also react directly to form intermediates that lead to heterocyclic compounds. nih.govsemanticscholar.org
The formation of this compound can be postulated to occur through the reaction of specific precursors derived from these amino acids and sugars. A plausible pathway involves the reaction between 2-mercaptopropanoic acid (derived from cysteine) and mercaptoacetaldehyde (B1617137) (another degradation product from cysteine and the Maillard reaction). The condensation of these two molecules would lead to the formation of the six-membered dithianone ring structure. The availability of these specific carbonyl and thiol precursors is a direct consequence of the complex reaction network of the Maillard reaction.
Environmental Degradation and Transformation Studies
Should this compound be released into the environment, it would likely be subject to both abiotic and biotic degradation processes.
Abiotic Degradation: Photochemical degradation could be a potential pathway, especially in sunlit surface waters. nih.gov The sulfur atoms in the dithiane ring are susceptible to oxidation, which could lead to the formation of sulfoxides and sulfones, increasing the water solubility and potentially altering the toxicity of the compound.
Biotic Degradation: Microbial degradation is a major pathway for the breakdown of many organic compounds in soil and water. nih.gov Microorganisms, particularly certain strains of bacteria, can metabolize organosulfur compounds. researchgate.net The degradation would likely proceed via oxidation of the sulfur atoms, followed by ring cleavage and further breakdown of the resulting aliphatic chains. The biodegradability would depend on various factors, including the concentration of the compound, the presence of adapted microbial communities, and environmental conditions such as oxygen availability. oup.comnih.gov Organosulfur compounds can sometimes be inhibitory to microbial metabolism at high concentrations. oup.com
Given its origin as a flavor compound, significant environmental loading of this compound is unlikely. However, understanding its potential persistence and transformation is important for a complete chemical profile.
Hydrolysis and Photolysis Pathways of Dithiane Derivatives
The environmental persistence of dithiane derivatives is significantly influenced by their susceptibility to hydrolysis and photolysis. These degradation pathways are critical in transforming the parent compounds into various byproducts.
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolysis of dithiane derivatives, which involves the cleavage of the carbon-sulfur bonds, is a key degradation pathway in aqueous environments. acs.orgacs.orgslideshare.net The rate and mechanism of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. For instance, the breakdown of the tetrahedral intermediate is a crucial step in the hydrolysis mechanism of 1,3-dithiane (B146892) derivatives. acs.org In some cases, oxidative hydrolysis can be employed to convert 1,3-dithiane derivatives into carbonyl compounds. acs.org
Photolysis , or photodegradation, involves the breakdown of compounds by photons. For dithiane derivatives, this process is particularly relevant in sunlit surface waters and on soil surfaces. The photodeprotection of 1,3-dithianes can be initiated by an electron transfer from the dithiane to a triplet sensitizer, leading to the formation of a radical cation. researchgate.net This process can be influenced by the presence of photosensitizers and oxygen. researchgate.netacs.org Studies have shown that the photoremoval of dithiane derivatives can be achieved using sensitizers like 2,4,6-thiapyrylium cations. researchgate.net The efficiency of this process is dependent on factors such as the substituents on the aryl moiety and solvent polarity. researchgate.net
Below is a table summarizing the key aspects of hydrolysis and photolysis of dithiane derivatives.
| Degradation Pathway | Description | Influencing Factors | Key Findings |
| Hydrolysis | Cleavage of C-S bonds by water, leading to the formation of carbonyl compounds and dithiols. acs.orgslideshare.net | pH, temperature, catalysts. | The mechanism often involves the breakdown of a tetrahedral intermediate. acs.org |
| Photolysis | Breakdown of the molecule by light, often involving an initial electron transfer to a photosensitizer. researchgate.netacs.org | Light intensity, presence of photosensitizers (e.g., benzophenone, thiapyrylium salts), oxygen. researchgate.netacs.org | The reaction proceeds via a radical cation intermediate, and the efficiency can be affected by substituents and solvent polarity. researchgate.net |
Fate in Abiotic Environmental Compartments
The fate of dithiane derivatives in the environment is determined by a combination of transport and transformation processes occurring in soil and water. ku.dkresearchgate.net These processes dictate the concentration, mobility, and persistence of the compounds in different environmental compartments.
In soil , the primary processes affecting the fate of organic compounds like dithiane derivatives are sorption, volatilization, microbial degradation, photodecomposition, and leaching. epa.govepa.gov The extent of sorption to soil organic matter is a key factor controlling the mobility and bioavailability of these compounds. epa.gov Chemicals with low water solubility and a high affinity for organic carbon tend to be more persistent in soil. epa.gov
In water , the fate of dithiane derivatives is governed by processes such as hydrolysis, photolysis, and microbial degradation. usda.gov The water solubility of a compound is a critical property that influences its distribution between the aqueous phase and sediment. epa.gov Compounds that are readily soluble in water may be more susceptible to transport in surface runoff and leaching into groundwater. usda.gov
The following table outlines the expected fate of dithiane derivatives in different abiotic environmental compartments based on general principles of environmental chemistry.
| Environmental Compartment | Key Processes | Factors Affecting Fate | Expected Outcome |
| Soil | Sorption, Leaching, Volatilization, Degradation (biotic and abiotic) | Soil organic matter content, soil texture, pH, moisture, temperature, microbial activity. epa.gov | Potential for persistence and accumulation for less mobile and slowly degrading compounds. Leaching to groundwater for more mobile compounds. |
| Water (Surface) | Hydrolysis, Photolysis, Sorption to sediment, Volatilization, Biodegradation | Water chemistry (pH, temperature), sunlight exposure, presence of suspended solids and microorganisms. | Degradation into other chemical species. Partitioning between the water column and sediment. |
| Sediment | Sorption, Burial, Biodegradation | Organic carbon content, particle size distribution, redox conditions, microbial populations. | Accumulation of hydrophobic compounds. Potential for long-term persistence under anaerobic conditions. |
| Air | Atmospheric oxidation, Photolysis, Deposition | Atmospheric conditions (e.g., presence of oxidants like hydroxyl radicals), sunlight intensity. | Degradation in the atmosphere. Removal from the atmosphere via wet or dry deposition. |
Applications of 3 Methyl 1,4 Dithian 2 One in Specialized Chemical Domains
Utility in Organic Synthesis as a Synthetic Building Block
The 1,4-dithiane (B1222100) ring system is a valuable structural motif in organic synthesis, offering unique reactivity that chemists can exploit for the construction of complex molecular architectures. researchgate.netnih.gov
Although research specifically detailing 3-Methyl-1,4-dithian-2-one as a precursor is scarce, the parent 1,4-dithiane structure is a versatile building block, or synthon. nih.gov A closely related compound, 1,4-dithiane-2,5-diol (B140307), which is the stable dimer of α-mercapto acetaldehyde, serves as an efficient and multifaceted synthon in heterocyclic chemistry. researchgate.net Its ambident nature, possessing both electrophilic and nucleophilic centers, allows it to participate in a variety of synthetic transformations. researchgate.net This versatility enables the assembly of a wide array of complex molecules, including lipids and various carbocyclic scaffolds. nih.gov The utility of the 1,4-dithiane core arises from the ability to chemoselectively cleave or reduce the sulfur-containing ring to reveal a versatile C2-synthon. nih.gov
The concept of a "masked acyl anion" is a cornerstone of synthetic organic chemistry, famously exemplified by the Corey-Seebach reaction involving 1,3-dithianes. organic-chemistry.org In this strategy, the C2 proton of a 1,3-dithiane (B146892) is sufficiently acidic to be removed by a strong base, creating a nucleophilic carbon that functions as an equivalent of an acyl anion (R-C=O⁻). organic-chemistry.org This nucleophile can then react with various electrophiles. organic-chemistry.org
However, the 1,4-dithiane ring system, which is the core of this compound, does not typically function as a masked acyl anion equivalent in the same manner. nih.gov Functionalization of the saturated 1,4-dithiane ring through deprotonation is challenging due to the propensity for β-fragmentation pathways upon lithiation. nih.gov Therefore, while the related 1,3-dithianes are textbook examples of acyl anion equivalents, 1,4-dithiane derivatives are not generally employed for this type of "umpolung" or reactivity inversion. nih.govorganic-chemistry.org
Derivatives of 1,4-dithiane are valuable precursors in the synthesis of other sulfur-containing heterocycles. 1,4-Dithiane-2,5-diol, for instance, is widely used to generate diverse heterocyclic systems. researchgate.net It is employed in reactions such as:
Gewald reactions to produce 2-amino-thiophene derivatives. researchgate.net
Sulfa-Michael/Henry and sulfa-Michael/aldol sequences to obtain polysubstituted tetrahydrothiophenes. researchgate.net
Other cyclization reactions to synthesize functionalized thiazolidines, oxathiazinoles, and thiazoles. researchgate.net
These transformations highlight the role of the 1,4-dithiane framework as a key starting material for building a library of complex heterocyclic compounds, some of which have demonstrated significant biological activity. researchgate.net
Contributions to Materials Science and Functional Materials Development
While specific studies on this compound in materials science are not prominent, related sulfur-containing compounds have been investigated for the development of novel polymers and functional materials. The presence of sulfur atoms can impart unique properties, such as a high refractive index, to the resulting materials. orientjchem.org
There is documented use of 1,4-dithiane derivatives as monomers for polymerization. Specifically, 1,4-dithiane-2,5-diol has been successfully used as a monomer to synthesize aliphatic random copolyesters through direct melt polycondensation. orientjchem.orgresearchgate.net The inclusion of the sulfur-containing dithiane ring into the polymer backbone can influence the material's properties. For example, polyesters synthesized with this monomer have been evaluated for potential biomedical applications, showing favorable physical, thermal, and biological characteristics. orientjchem.orgresearchgate.net The flexibility of the resulting polymer chains, indicated by low glass transition (Tg) values, makes them potentially suitable for applications like drug delivery. orientjchem.org Furthermore, 1,4-dithiane-2,5-diol has also been incorporated into polyurethane biomaterials. orientjchem.org
Table 1: Examples of Polymers Synthesized from 1,4-Dithiane Derivatives
| Monomer | Polymer Type | Potential Application |
|---|---|---|
| 1,4-Dithiane-2,5-diol | Aliphatic Copolyester | Biomedical, Drug Delivery orientjchem.orgresearchgate.net |
There is currently a lack of specific research in the surveyed scientific literature connecting this compound or the broader class of 1,4-dithianes to the development of conductive materials or sensors. The chemistry of fully unsaturated 1,4-dithiins, which can be synthesized from 1,4-dithiane derivatives, has received attention in materials science applications as non-aromatic analogues of thiophenes, but their application in conductive materials is not extensively detailed. nih.gov
Based on a thorough review of available scientific literature, there is insufficient public information to generate a detailed article on the chemical compound “this compound” specifically focusing on its applications in peptoid synthesis, structure-property relationships, and flavor chemistry as outlined in the user's request.
Searches for the role of "this compound" in peptoid synthesis and its influence on the structure-property relationships of peptoids did not yield any specific research findings. The existing literature on peptoid synthesis focuses on general methodologies and the use of other, unrelated compounds.
Similarly, an investigation into the applications of "this compound" in flavor chemistry as a flavoring agent or precursor, and the mechanisms of flavor formation involving this specific dithianone, returned no direct results. While the broader class of "dithianones" is mentioned in the context of coffee aroma, no specific data or detailed research findings are available for the 3-methyl variant.
Therefore, due to the lack of specific and verifiable information in the requested domains, it is not possible to construct an article that meets the user's requirements for thorough, informative, and scientifically accurate content strictly adhering to the provided outline.
Future Directions and Emerging Research Avenues for 3 Methyl 1,4 Dithian 2 One
Development of Novel Catalytic Systems for Dithianone Synthesis and Transformations
The synthesis of 1,4-dithian-2-ones has traditionally relied on established methods, but the pursuit of efficiency, selectivity, and sustainability necessitates the development of novel catalytic systems. Future research is anticipated to focus on several key areas:
Green Catalysts: A significant shift towards environmentally benign catalysts is expected. This includes the exploration of biocatalysts, such as enzymes, and heterogeneous catalysts that can be easily recovered and reused, minimizing waste and environmental impact.
Asymmetric Catalysis: The synthesis of chiral 3-Methyl-1,4-dithian-2-one enantiomers with high purity is a crucial area of development, particularly for applications in pharmaceuticals and agrochemicals. Research into novel chiral catalysts, including organocatalysts and metal-organic frameworks (MOFs), will be instrumental in achieving high enantioselectivity.
Photocatalysis and Electrocatalysis: The use of light and electricity to drive chemical reactions offers sustainable alternatives to traditional thermal methods. The development of photocatalytic and electrocatalytic systems for the synthesis and transformation of this compound could lead to milder reaction conditions and novel reaction pathways.
| Catalyst Type | Potential Advantages | Research Focus |
| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes for dithianone synthesis. |
| Heterogeneous Catalysts | Ease of separation and recyclability, improved stability. | Development of supported metal catalysts and solid acid/base catalysts. |
| Organocatalysts | Metal-free, often readily available and stable. | Design of new chiral organocatalysts for asymmetric synthesis. |
| Photocatalysts | Utilization of renewable energy, mild reaction conditions. | Exploration of semiconductor and dye-sensitized photocatalysts. |
Exploration of Advanced Computational Models for Predicting Reactivity and Selectivity
Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational models are expected to provide deep insights into its chemical behavior, guiding experimental efforts and accelerating discovery.
Predictive Modeling: The use of Density Functional Theory (DFT) and other quantum mechanical methods can help in predicting the reactivity of this compound in various reactions. These models can elucidate reaction mechanisms, identify transition states, and predict the selectivity of different reaction pathways.
Machine Learning and AI: The application of machine learning algorithms to large datasets of chemical reactions can help in identifying patterns and predicting the outcomes of new reactions involving this compound. This data-driven approach can significantly speed up the optimization of reaction conditions.
Solvent and Substituent Effects: Computational models can be employed to systematically study the influence of different solvents and substituents on the reactivity and properties of this compound, providing a rational basis for designing new derivatives with desired functionalities.
Integration of this compound in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. The integration of this compound as a building block in MCRs represents a promising avenue for the rapid synthesis of diverse and complex molecules.
Future research will likely focus on designing novel MCRs that incorporate the unique structural features of this compound. This could lead to the discovery of new heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. The development of catalytic MCRs involving this dithianone derivative will be a key area of investigation.
Sustainable and Circular Economy Considerations in Dithianone Chemistry
The principles of green chemistry and the concept of a circular economy are increasingly influencing the chemical industry. For this compound, this translates to a focus on sustainable synthesis and end-of-life considerations.
Renewable Feedstocks: Research into the synthesis of this compound from renewable starting materials will be a critical step towards a more sustainable chemical process.
Atom Economy and Waste Minimization: The development of synthetic routes with high atom economy, minimizing the generation of byproducts and waste, is a key goal.
Degradability and Recyclability: For applications where the final product may enter the environment, designing derivatives of this compound that are biodegradable or can be chemically recycled will be of paramount importance. This aligns with the principles of a circular economy, where materials are reused and repurposed rather than discarded.
| Sustainability Aspect | Research Goal |
| Feedstock | Utilization of bio-based and renewable starting materials. |
| Synthesis | High atom economy, use of green solvents and catalysts. |
| Product Lifecycle | Design for biodegradability or chemical recyclability. |
Expanding Applications in Niche Chemical Technologies
While this compound has found applications as a flavoring agent and in organic synthesis, its potential in niche chemical technologies remains largely untapped. Future research is expected to explore its utility in several emerging areas:
Functional Polymers: The incorporation of the this compound moiety into polymer backbones could lead to materials with novel properties, such as enhanced thermal stability, specific optical properties, or the ability to coordinate with metals.
Supramolecular Chemistry: The sulfur atoms in the dithianone ring can act as donor sites for metal coordination, making it a potential building block for the construction of complex supramolecular assemblies and coordination polymers.
Chemical Sensing: Derivatives of this compound could be designed to act as selective chemosensors for the detection of specific metal ions or small molecules.
Q & A
Q. What experimental methods are recommended for synthesizing 3-methyl-1,4-dithian-2-one and verifying its purity?
Synthesis typically involves cyclization reactions of thiol-containing precursors under controlled conditions. For example, analogous dithiane derivatives are synthesized via condensation reactions using acetonitrile (CH₃CN) as a solvent, followed by purification via column chromatography . Purity verification requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For structural confirmation, compare spectral data with known analogs (e.g., 3,6-dimethyl-1,2-xylylene dimerization products) .
Q. How should researchers handle safety and stability concerns during experiments with this compound?
Based on safety data for structurally similar dithianes, this compound may exhibit reactivity under oxidative or acidic conditions. Use inert atmospheres (N₂/Ar) and avoid exposure to strong acids or bases. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Stability tests under varying temperatures (e.g., 24–45°C) and solvents (e.g., CH₃CN) are critical to determine optimal storage conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
¹H NMR is essential for tracking dimerization kinetics and reaction progress (e.g., [4 + 2] cycloadditions). For example, integration of olefinic proton signals in NMR spectra can quantify dimer yields . Infrared (IR) spectroscopy identifies sulfur-containing functional groups (C=S stretch at ~1100 cm⁻¹). Complementary LC-MS or GC-MS ensures compound identity and detects byproducts .
Advanced Research Questions
Q. How do reaction kinetics and solvent polarity influence the dimerization pathways of this compound?
Kinetic studies in acetonitrile (polar aprotic solvent) at 24.6–44.9°C reveal temperature-dependent rate constants (Table A-1 to A-3 in ). For instance, activation energy (Eₐ) can be calculated using the Arrhenius equation from rate data. Polar solvents stabilize charge-separated intermediates, favoring [4 + 2] dimerization over alternative pathways. Compare with non-polar solvents to assess solvent effects on regioselectivity .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states and electron density distributions. For example, frontier molecular orbital (FMO) analysis predicts sites for electrophilic/nucleophilic attack. Validate models against experimental kinetic data (e.g., dimerization rates in CH₃CN) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
Discrepancies may arise from impurities or assay variability. Reproduce bioactivity studies (e.g., enzyme inhibition) using rigorously purified samples. Cross-reference with orthogonal assays (e.g., cytotoxicity vs. target-specific inhibition) to distinguish direct effects from artifacts. For example, synthetic analogs like 2-methyl-6-((E)-3-methyl-1,3-hexadiene)-γ-pyrone require NMR-guided structural validation to ensure bioactivity correlates with correct stereochemistry .
Methodological Guidance
Q. What strategies optimize the synthesis of halogenated derivatives of this compound for structure-activity studies?
Introduce halogens via electrophilic substitution or metal-catalyzed coupling. For example, bromination using N-bromosuccinimide (NBS) under UV light. Monitor reaction progress via thin-layer chromatography (TLC) and characterize products using ¹H/¹³C NMR and X-ray crystallography (if crystalline). Compare yields and regioselectivity with non-halogenated analogs .
Q. How should researchers design stability studies to evaluate this compound under physiological conditions?
Conduct accelerated degradation tests in phosphate-buffered saline (PBS) at 37°C. Use HPLC to quantify degradation products over time. Assess pH-dependent stability (pH 2–9) to simulate gastrointestinal and intracellular environments. For toxicological relevance, cross-reference with analogs like 1,4-dioxane degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
